Lipophilicity: N-Phenethyl vs. Key Analogs
The N‑phenethyl derivative exhibits an intermediate lipophilicity that balances membrane permeability with aqueous solubility. Its XLogP3‑AA of 3.4 is 4.2‑fold higher than the N‑methyl analogue (ACD/LogP = 0.81) and 2.9‑fold higher than the unsubstituted parent (LogP = 1.18), but 0.37 log units lower than the N‑benzyl analogue (LogP = 3.77) [1][2][3].
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | N‑methyl: ACD/LogP 0.81; N‑H: LogP 1.18; N‑benzyl: LogP 3.77 |
| Quantified Difference | ΔLogP = +2.59 vs. N‑methyl; +2.22 vs. N‑H; −0.37 vs. N‑benzyl |
| Conditions | Computed values from PubChem (XLogP3-AA), ChemSpider (ACD/LogP), ChemSrc, and SIELC |
Why This Matters
For CNS‑targeted programs, a logP of 3–4 is often optimal for blood‑brain barrier penetration; the N‑phenethyl substitution uniquely positions this compound in that window while avoiding excessive lipophilicity that could promote off‑target binding.
- [1] PubChem. 4-Piperidinol, 1-phenethyl-4-phenyl-. CID 3024405. https://pubchem.ncbi.nlm.nih.gov/compound/94913-96-9 View Source
- [2] ChemSpider. 1-Methyl-4-phenyl-4-piperidinol. ACD/LogP. https://legacy.chemspider.com/Chemical-Structure.78670.html View Source
- [3] SIELC. 4-Piperidinol, 1-benzyl-4-phenyl-. https://sielc.com/4-piperidinol-1-benzyl-4-phenyl View Source
